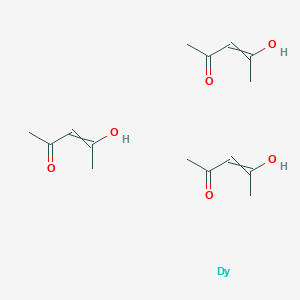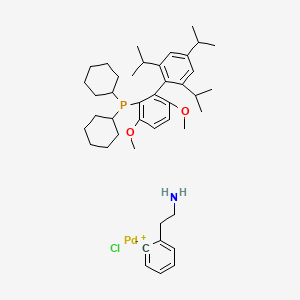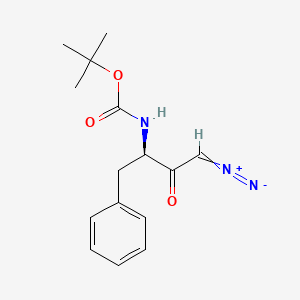
(R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique diazo group, which imparts distinct reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester typically involves the reaction of a diazo compound with a carbamic acid derivative. One common method includes the reaction of diazoacetophenone with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo group.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the diazo group.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted carbamates, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with diazo functionalities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester involves the reactivity of the diazo group. The diazo group can participate in various chemical transformations, including cycloadditions and insertions, which are crucial for its biological and chemical activities. The molecular targets and pathways involved often include interactions with nucleophilic sites in proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester is unique due to its diazo group, which imparts distinct reactivity compared to other carbamic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C15H19N3O3 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m1/s1 |
Clave InChI |
RCMYIGTVOBGQJW-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)
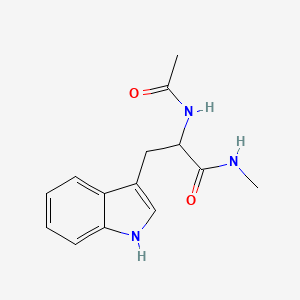
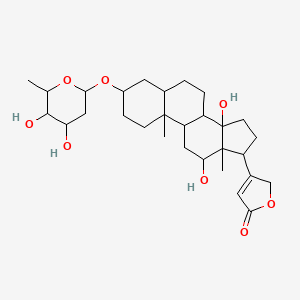
![4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B13385298.png)
![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B13385320.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)
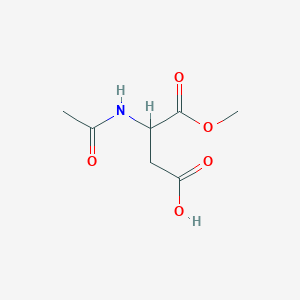
![2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl Dodecanoate](/img/structure/B13385336.png)
![1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13385340.png)
